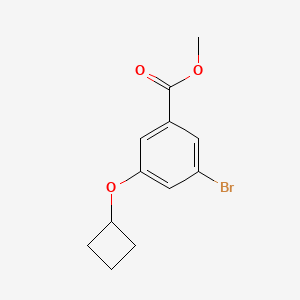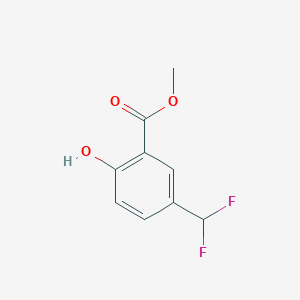
Methyl 5-(difluoromethyl)-2-hydroxy-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(difluoromethyl)-2-hydroxy-benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a difluoromethyl group attached to the benzene ring, along with a hydroxyl group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(difluoromethyl)-2-hydroxy-benzoate typically involves the introduction of the difluoromethyl group into the benzoate structure. One common method is the difluoromethylation of a suitable precursor, such as a hydroxybenzoate derivative. This can be achieved using difluoromethylation reagents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and yield, often utilizing metal-based catalysts to enhance the reaction rate and selectivity. The choice of reagents and reaction conditions is crucial to ensure the desired product is obtained with high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(difluoromethyl)-2-hydroxy-benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to substitute the difluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the ester group may produce alcohols .
Applications De Recherche Scientifique
Methyl 5-(difluoromethyl)-2-hydroxy-benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Mécanisme D'action
The mechanism of action of Methyl 5-(difluoromethyl)-2-hydroxy-benzoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl and ester groups also contribute to the compound’s overall reactivity and stability, influencing its biological and chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-hydroxy-benzoate: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
Methyl 5-(trifluoromethyl)-2-hydroxy-benzoate: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in reactivity and stability.
Methyl 5-(chloromethyl)-2-hydroxy-benzoate:
Uniqueness
Methyl 5-(difluoromethyl)-2-hydroxy-benzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H8F2O3 |
|---|---|
Poids moléculaire |
202.15 g/mol |
Nom IUPAC |
methyl 5-(difluoromethyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C9H8F2O3/c1-14-9(13)6-4-5(8(10)11)2-3-7(6)12/h2-4,8,12H,1H3 |
Clé InChI |
AWRNSKURFZAWHX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


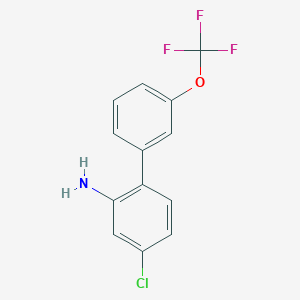

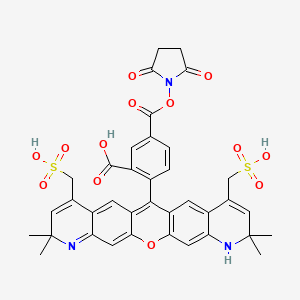
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline](/img/structure/B15091932.png)

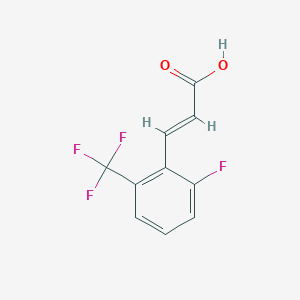
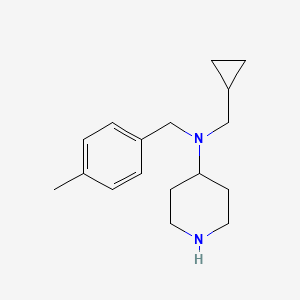
![[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate](/img/structure/B15091958.png)
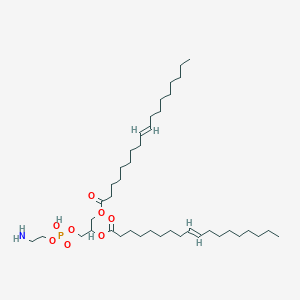
![1-[2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B15091961.png)
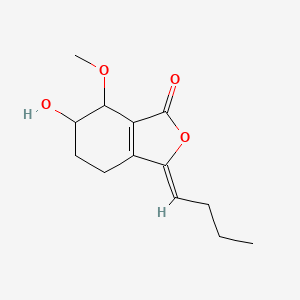
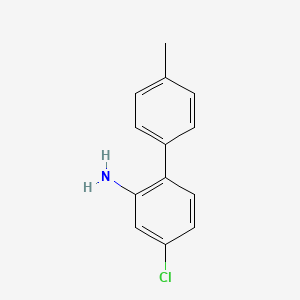
![4-Bromo-1-cyclobutyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B15091987.png)
